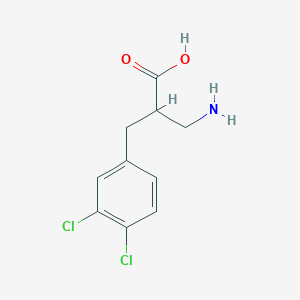

3-Amino-2-(3,4-dichlorobenzyl)propanoic acid

Description

Properties

IUPAC Name |

2-(aminomethyl)-3-(3,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUCQTYNFQLYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CN)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3,4-dichlorobenzyl)propanoic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with beta-alanine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3,4-dichlorobenzyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl derivative.

Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Benzyl derivatives.

Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its anticancer properties, particularly in the context of targeting specific cancer cell lines. Research indicates that derivatives of 3-amino-2-(3,4-dichlorobenzyl)propanoic acid exhibit promising cytotoxic effects against various cancer cells.

Case Studies

- Cell Line Studies : In vitro studies involving A549 and MDA-MB-231 (triple-negative breast cancer) cell lines have shown that derivatives of this compound can significantly inhibit cell proliferation and induce apoptosis .

- Comparative Analysis : The effectiveness of these compounds was compared to standard chemotherapeutic agents like doxorubicin and cisplatin, revealing that some derivatives had comparable or superior efficacy against specific cancer types .

Antimicrobial Properties

The antimicrobial potential of this compound has also been a focal point of research due to the rising threat of multidrug-resistant pathogens.

Spectrum of Activity

Research has identified that certain derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

This table summarizes the minimum inhibitory concentrations (MIC) observed for various pathogens against derivatives of the compound .

Case Studies

- Clinical Relevance : A study highlighted the efficacy of specific derivatives against WHO priority pathogens, emphasizing their potential as novel antimicrobial agents .

- Mechanistic Insights : The antimicrobial action is believed to be mediated through disruption of bacterial cell membranes and interference with essential metabolic pathways .

Drug Development Potential

The structural versatility of this compound allows for modifications that can enhance its pharmacological properties.

ADME Properties

In silico analysis has indicated favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles for several derivatives, suggesting their viability as drug candidates. These studies are crucial for understanding how modifications can affect bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-Amino-2-(3,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichlorobenzyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-amino-2-(3,4-dichlorobenzyl)propanoic acid can be contextualized by comparing it to related compounds, including dichlorobenzyl derivatives, propanoic acid analogs, and bioactive phenolic acids.

Dichlorobenzyl-Substituted Amino Acids

- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid: These isomers differ in chlorine substitution (2,4 vs. 2,6 positions) but exhibit nearly identical IC₅₀ values against collagenase (~6.4–6.5 kcal/mol Gibbs free energy). Docking studies reveal that chlorine positioning alters hydrogen bond lengths (e.g., 2.202 Å vs. 1.961 Å with Gln215) and π–π interactions (4.127 Å vs. 4.249 Å with Tyr201), suggesting subtle differences in binding affinity despite similar potency .

- However, its activity against collagenase or other enzymes remains unstudied, highlighting a research gap .

Propanoic Acid Derivatives

- 3-(3,4-Dihydroxyphenyl)propanoic Acid: This compound, studied for its role in plant drought responses, features a catechol group (3,4-dihydroxyphenyl) instead of dichlorobenzyl. Its antioxidant activity is linked to the conjugated dihydroxyphenyl system, which stabilizes radicals. Esters of this acid (e.g., CAPE analogs) show enhanced antioxidant effects due to extended conjugation, unlike this compound, which lacks such redox-active groups .

- 3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic Acid (CAS: 896170-60-8): This triazine-containing analog incorporates a 3,5-dichlorophenyl group and a sulfanyl linkage, enabling interactions with enzymes or nucleic acids. The triazine ring introduces planar rigidity, contrasting with the flexible propanoic acid chain in the target compound .

Dichlorobenzyl-Containing Non-Amino Acids

- 3,4-Dichlorobenzyl Chloride (CAS: 102-47-6): A precursor in organic synthesis, this compound lacks the amino and carboxylic acid groups, limiting its biological relevance. Its reactivity stems from the benzyl chloride moiety, making it a hazardous alkylating agent .

- Isopropylxanthic Acid 3,4-Dichlorobenzyl Ester: This esterified compound shares the 3,4-dichlorobenzyl group but replaces the propanoic acid with a xanthate group.

Structural and Functional Analysis Table

Research Implications and Gaps

- Activity Profiling: While analogs like the 2,4-dichlorobenzyl pent-4-ynoic acid show enzyme inhibition, the target compound’s biological targets remain uncharacterized .

- Solubility and Stability: The requirement for DMSO solubility and strict storage contrasts with more stable compounds like 3-(3,4-dihydroxyphenyl)propanoic acid, which accumulates naturally under stress .

- Structural Optimization : Introducing electron-withdrawing groups (e.g., chlorine) may enhance binding affinity but reduce metabolic stability compared to hydroxylated analogs .

Biological Activity

3-Amino-2-(3,4-dichlorobenzyl)propanoic acid (ADCBA) is a beta-amino acid with significant potential in pharmacology due to its structural characteristics. Its molecular formula is C10H11Cl2NO2, and it has a molecular weight of approximately 248.11 g/mol. The compound features an amino group at the third position and a 3,4-dichlorobenzyl group at the second position, which contributes to its biological activity and interaction with various biological systems .

Chemical Structure and Properties

The structural formula of ADCBA is represented as follows:

This compound's unique features include:

- Beta-amino acid classification : This allows it to mimic natural amino acids, potentially influencing neurotransmitter systems.

- Chlorinated benzyl group : This moiety may enhance lipophilicity and receptor binding affinity.

Neuropharmacological Effects

Preliminary studies suggest that ADCBA may act as a modulator of neurotransmitter systems, particularly influencing pathways related to mood and cognition. Its structural similarity to amino acids enables it to interact with various biological receptors and enzymes, which could lead to significant neuropharmacological implications .

Antimicrobial Activity

Research indicates that ADCBA exhibits antimicrobial properties. While specific MIC (Minimum Inhibitory Concentration) values for ADCBA against various pathogens are yet to be fully characterized, its structural analogs have shown promising results against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by multidrug-resistant organisms.

The mechanism by which ADCBA exerts its biological effects likely involves:

- Interaction with neurotransmitter receptors : This may enhance or inhibit synaptic transmission.

- Binding affinity : Its functional groups allow for hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity .

Study 1: Neuropharmacological Screening

In a study examining the effects of ADCBA on neurotransmitter systems, researchers found that the compound influenced serotonin and dopamine pathways, suggesting potential antidepressant effects. The study utilized in vivo models to assess behavioral changes in response to ADCBA administration.

Study 2: Antimicrobial Efficacy

A comparative analysis of ADCBA and its derivatives revealed that while ADCBA itself showed moderate antimicrobial activity, certain derivatives exhibited enhanced efficacy against Gram-positive bacteria. These findings indicate that modifications to the benzyl group could optimize the antimicrobial properties of the compound .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-2-(4-chlorobenzyl)propanoic acid | C10H12ClNO2 | Lacks dichloro substitution; may exhibit different activity. |

| 3-Amino-2-(phenyl)propanoic acid | C9H11NO2 | Contains a phenyl group; less polar than ADCBA. |

| (R)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid | C10H11Cl2NO2 | Enantiomer; may show different pharmacological properties. |

This table illustrates how variations in substituents can significantly impact the biological activity of compounds similar to ADCBA.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-2-(3,4-dichlorobenzyl)propanoic acid, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis of this compound likely involves reductive amination or coupling reactions using precursors like 3,4-dichlorobenzyl chloride (CAS 102-47-6, ). For enantiomeric control, chiral auxiliaries or asymmetric catalysis (e.g., using (S)- or (R)-configured catalysts) are recommended. Post-synthesis, chiral HPLC or polarimetry should validate enantiopurity, as demonstrated for structurally similar compounds like (2R)-3-Amino-2-(4-bromophenyl)propanoic acid .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- HPLC-MS : To assess purity (>95%) and confirm molecular weight (e.g., using protocols for amino acid derivatives in ).

- NMR Spectroscopy : ¹H/¹³C NMR to verify the 3,4-dichlorobenzyl substituent and propanoic acid backbone (reference spectral libraries for analogs like 2-Amino-3-(2-chlorophenyl)propanoic acid, CAS 14091-11-3 ).

- Elemental Analysis : Confirm C, H, N, Cl content (±0.3% deviation).

Q. What storage conditions are optimal for maintaining stability?

Methodological Answer: Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Similar halogenated amino acids (e.g., 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid) degrade at room temperature, necessitating cryogenic storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., GABA receptors, given structural similarity to β-amino acids ).

- MD Simulations : Assess binding stability over 100+ ns trajectories (force fields: AMBER or CHARMM).

- QSAR Analysis : Correlate substituent effects (e.g., Cl substituents ) with activity using datasets from analogs like 3-Amino-4-hydroxybenzoic acid .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects, as seen in toxicity studies of dichlorinated compounds .

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293 for receptor activity) to confirm mechanisms .

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives ) to identify trends.

Q. How can researchers optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Salt Formation : Prepare hydrochloride or sodium salts (e.g., as done for 3-Amino-5-hydroxybenzoic acid hydrochloride, CAS 14206-69-0 ).

- Co-Solvent Systems : Use DMSO/PEG400 mixtures (≤10% v/v) to balance solubility and biocompatibility .

- Prodrug Design : Introduce ester or amide prodrug moieties to enhance bioavailability, mimicking strategies for 2-Amino-3-benzyloxypyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.